Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-pyridyl substituent at position 7, methyl groups at positions 2 and 5, and an ethyl carboxylate moiety at position 6.
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-4-22-14(21)12-9(2)17-15-18-10(3)19-20(15)13(12)11-6-5-7-16-8-11/h5-8,13H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
KAZYKPMEBPRWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CN=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Triazolamine and β-Ketoester Condensation
A foundational approach involves reacting 1H-1,2,4-triazol-3-amine with ethyl 3-oxobutanoate in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride) at 80°C for 2 hours. This reaction facilitates the formation of the pyrimidine ring, with the ethyl ester group introduced at position 6 (Figure 1):
Key Considerations :
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.
-
Base : Sodium hydride promotes deprotonation of the triazolamine, enabling nucleophilic attack on the β-ketoester.
Methyl Group Installation at Positions 2 and 5
Methyl substituents are introduced via:
Pre-Substituted Starting Materials
Using methyl-substituted β-ketoesters (e.g., ethyl 3-oxopentanoate) during cyclocondensation directly installs methyl groups at positions 2 and 5.
Electrophilic Methylation
Post-cyclization, methyl groups are added using methyl iodide in the presence of a strong base (e.g., LDA) at −78°C.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Balances reaction rate and decomposition |
Catalytic Systems
-
Acid Catalysts : p-TsOH in water improves cyclization efficiency.
-
Transition Metals : Pd catalysts enable cross-coupling for pyridyl introduction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Multicomponent Condensation | 85–91 | >95 | One-pot synthesis, fewer steps |
| Post-Cyclization Coupling | 70–78 | 90 | Flexible pyridyl substitution |
Mechanistic Insights
-
Cyclocondensation : Proceeds via nucleophilic attack of triazolamine on the electrophilic carbonyl of β-ketoesters, followed by dehydration (Figure 2).
-
Pyridyl Introduction : Suzuki coupling involves oxidative addition of Pd(0) to the C–X bond, transmetallation with boronic acid, and reductive elimination.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . Additionally, it has applications in agriculture as a herbicide and in medicinal chemistry as a cardiovascular vasodilator, anti-inflammatory, analgesic, and anticancer agent . The compound’s versatility makes it a valuable tool in various fields of research .
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Key Observations:
Comparative Analysis:
The target compound’s synthesis could benefit from ’s green protocol, avoiding volatile solvents and enabling high yields .
Physical and Chemical Properties
Melting Points : Triazolopyrimidines exhibit melting points between 147–217°C, influenced by substituents. For example:
Solubility : Pyridyl groups enhance water solubility compared to lipophilic substituents (e.g., chlorophenyl in ) .
Biological Activity
Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrimidine core with ethyl and pyridyl substituents. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired molecular configuration.
Biological Activity Overview
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound has been investigated for its potential effects against several pathogens and cancer cell lines.
Antiviral Activity
One of the prominent areas of study is the compound's antiviral activity. A study demonstrated that derivatives of triazolo-pyrimidines could disrupt protein-protein interactions critical for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results in inhibiting viral activity .
Antibacterial Activity
The antibacterial properties of related pyrimidine derivatives have been well-documented. In vitro studies have shown that certain pyrimidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring often enhances this activity . While specific data on this compound is limited, its structural similarity suggests potential efficacy against bacterial strains.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Influenza Virus Inhibition : A study on triazolo-pyrimidines showed that certain derivatives could effectively inhibit the interaction between viral proteins critical for replication. The IC50 values indicated substantial potency against the influenza virus .
- Antimicrobial Screening : Research involving various pyrimidine derivatives reported significant antibacterial effects against pathogens such as E. coli and S. aureus. These findings suggest that this compound may also possess similar properties .
Research Findings
A summary of key findings related to the biological activity of triazolo-pyrimidine derivatives is presented in Table 1.
Q & A
Q. What are common synthetic routes for Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) . A widely used approach involves reacting 3,5-diaminotriazole derivatives with aldehydes (e.g., 3-pyridinecarboxaldehyde) and β-keto esters (e.g., ethyl acetoacetate) under acidic or ionic liquid (IL) conditions. Key parameters include:
-
Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol for one-pot reactions .
-
Solvents : Ethanol or glacial acetic acid under reflux (24 hours) for optimal yield .
-
Regioselectivity : Acidic conditions favor 7-methyl-5-phenyl derivatives (e.g., 55% yield in AcOH), while ILs enable 5-methyl-7-phenyl isomers (40–75% yields) .
- Data Table :
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on NMR, X-ray crystallography, and mass spectrometry :
- ¹H NMR : Peaks for pyridyl protons (δ 8.4–8.9 ppm), methyl groups (δ 1.2–2.6 ppm), and dihydro-pyrimidine NH (δ 10–14 ppm) .
- X-ray crystallography : Reveals planar triazole rings and envelope conformations of dihydropyrimidine moieties. For example, dihedral angles between pyridyl and triazole planes are ~84°, indicating near-perpendicular orientation .
- MS (ESI) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) confirm mass .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis?
- Methodological Answer : Regioselectivity is governed by reaction environment :
- Acidic conditions (e.g., citric acid in EtOH) stabilize intermediates favoring 7-substituted products via protonation of carbonyl groups .
- Ionic liquids (e.g., [BMIM][BF₄]) promote 5-substitution by altering transition-state steric effects .
- Microwave-assisted synthesis reduces reaction time (30 minutes vs. 24 hours) and enhances regioselectivity via rapid heating .
Q. What strategies optimize reaction yields in multi-component reactions (MCRs)?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : APTS improves yield (80%) by facilitating imine formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Reflux (100°C) ensures complete cyclization, while lower temperatures (70°C) reduce side reactions .
- Workup protocols : Column chromatography (petroleum ether/ethyl acetate) achieves >95% purity .
Q. How does substituent variation impact biological activity?
- Methodological Answer : Substituents at the 3-pyridyl or methyl positions modulate interactions with biological targets:
- 7-(3-Pyridyl) : Enhances binding to CB2 cannabinoid receptors (IC₅₀ < 1 µM) via π-π stacking .
- Methyl groups : Improve metabolic stability but reduce solubility. For example, 5-methyl derivatives show 50% higher plasma stability than 7-methyl analogues .
- Electron-withdrawing groups (e.g., -CF₃ at C5): Increase antiviral activity by 10-fold compared to unsubstituted derivatives .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects :
- Variable NH peaks in NMR : Use DMSO-d₆ to stabilize NH protons, or deuterate labile hydrogens .
- Unexpected melting points : Recrystallize from ethanol/acetone mixtures to obtain pure polymorphs .
- X-ray vs. DFT calculations : Discrepancies in dihedral angles (e.g., 83.9° vs. 85.2°) are resolved by refining hydrogen bonding networks in crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
